Chloric acid

Overview

Description

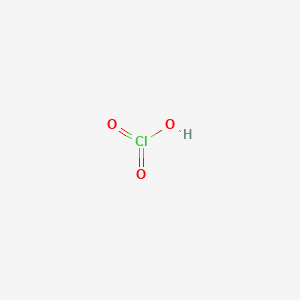

Chloric acid, with the chemical formula HClO₃, is an oxoacid of chlorine and serves as the formal precursor to chlorate salts. It is a strong acid with a pKa of approximately -2.7 and is known for its potent oxidizing properties . This compound is thermodynamically unstable and tends to disproportionate into various products under certain conditions .

Synthetic Routes and Reaction Conditions:

Reaction with Barium Chlorate: this compound can be synthesized by reacting sulfuric acid with barium chlorate. The reaction produces this compound and barium sulfate, which precipitates out of the solution: [ \text{Ba(ClO}_3\text{)}_2 + \text{H}_2\text{SO}_4 \rightarrow 2 \text{HClO}_3 + \text{BaSO}_4 ]

Heating Hypochlorous Acid: Another method involves heating hypochlorous acid, which decomposes to form this compound and hydrogen chloride: [ 3 \text{HClO} \rightarrow \text{HClO}_3 + 2 \text{HCl} ]

Industrial Production Methods:

- Industrially, this compound is often prepared by carefully evaporating a cold aqueous solution of this compound under reduced pressure. Solutions up to 40% concentration can be prepared this way, although higher concentrations tend to decompose .

Types of Reactions:

Oxidation: this compound is a powerful oxidizing agent. It can oxidize various substances, including organic compounds and metals.

Disproportionation: this compound can undergo disproportionation, where it decomposes into perthis compound, chlorine dioxide, and oxygen: [ 3 \text{HClO}_3 \rightarrow \text{HClO}_4 + \text{H}_2\text{O} + 2 \text{ClO}_2 ]

Common Reagents and Conditions:

Sulfuric Acid: Used in the preparation of this compound from barium chlorate.

Hypochlorous Acid: Heated to produce this compound and hydrogen chloride.

Major Products:

Perthis compound (HClO₄): Formed during the disproportionation of this compound.

Chlorine Dioxide (ClO₂): Another product of this compound disproportionation.

Oxygen (O₂): Released during the decomposition of this compound.

Scientific Research Applications

Chloric acid has several applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions due to its strong oxidizing properties.

Biology: Employed in studies involving oxidative stress and its effects on biological systems.

Medicine: Investigated for its potential use in disinfectants and antiseptics due to its ability to oxidize and kill microorganisms.

Mechanism of Action

Chloric acid exerts its effects primarily through its strong oxidizing properties. It can oxidize a wide range of organic and inorganic substances, leading to the formation of various oxidation products. The molecular targets and pathways involved in its action include:

Oxidation of Organic Compounds: this compound can oxidize organic molecules, leading to the formation of carbonyl compounds, carboxylic acids, and other oxidation products.

Oxidation of Metals: It can oxidize metals, forming metal oxides and releasing chlorine gas in some cases.

Comparison with Similar Compounds

Chloric acid is part of a family of chlorine oxoacids, each with unique properties:

Hypochlorous Acid (HClO): A weaker acid and oxidizing agent compared to this compound.

Chlorous Acid (HClO₂): Intermediate in strength and oxidizing power between hypochlorous acid and this compound.

Perthis compound (HClO₄): A stronger acid and oxidizing agent than this compound, often used in analytical chemistry and as a precursor to perchlorate salts.

This compound stands out due to its balance of strong acidity and potent oxidizing properties, making it versatile for various applications.

Properties

CAS No. |

7790-93-4 |

|---|---|

Molecular Formula |

ClHO3 |

Molecular Weight |

84.46 g/mol |

IUPAC Name |

chloric acid |

InChI |

InChI=1S/ClHO3/c2-1(3)4/h(H,2,3,4) |

InChI Key |

XTEGARKTQYYJKE-UHFFFAOYSA-N |

SMILES |

OCl(=O)=O |

Canonical SMILES |

OCl(=O)=O |

Key on ui other cas no. |

7790-93-4 |

physical_description |

Chloric acid is a colorless liquid. It will accelerate the burning of combustible materials and can ignite most on contact. It is corrosive to metals and tissue. It is used as a reagent in chemical analysis and to make other chemicals. Found only in aqueous solution; [Merck Index] Clear colorless liquid; [MSDSonline] |

Pictograms |

Oxidizer; Corrosive |

Related CAS |

3811-04-9 (potassium salt) |

Synonyms |

chloric acid chloric acid, potassium salt potassium chlorate |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(1-Cyclopentyl-5-tetrazolyl)-(6-quinolinyl)methyl]-1-piperazinyl]-1,3-benzothiazole](/img/structure/B1212866.png)

![O-(3-[18F]Fluoropropyl)-L-tyrosine](/img/structure/B1212868.png)

![5,11,17,23-Tetrasulfo-25,26,27,28-tetramethoxycalix[4]arene](/img/structure/B1212869.png)

![N-propan-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B1212872.png)